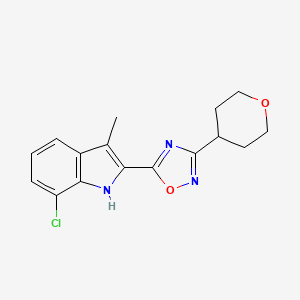![molecular formula C17H20N6O2 B7357172 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7357172.png)
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antifungal activity against certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one in lab experiments is its potential use as a molecular probe for imaging of the dopamine transporter in the brain. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
For research on 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one include further investigation of its mechanism of action, potential use as a therapeutic agent for cancer and inflammation, and development of improved synthesis methods. It may also be studied for its potential use as a molecular probe for imaging of other targets in the body.
Métodos De Síntesis
The synthesis of 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one has been achieved using different methods. One of the methods involves the reaction of 2-(4-chloroquinazolin-3-ylamino)-N-(morpholin-4-yl)acetamide with sodium azide and triphenylphosphine in DMF to form the desired compound. Another method involves the reaction of 2-(4-chloroquinazolin-3-ylamino)-N-(morpholin-4-yl)acetamide with sodium azide and copper(I) iodide in DMF to form the desired compound.
Aplicaciones Científicas De Investigación
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fungal activities. It has also been studied for its potential use as a molecular probe for imaging of the dopamine transporter in the brain.
Propiedades
IUPAC Name |
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12(16-20-15-5-3-2-4-14(15)17(24)21-16)22-6-7-25-13(8-22)9-23-11-18-10-19-23/h2-5,10-13H,6-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCUSQHUJKHHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-4-[2-[(E)-2-thiophen-2-ylethenyl]azepane-1-carbonyl]-1H-pyrimidin-6-one](/img/structure/B7357090.png)
![1-Methyl-4-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7357091.png)
![3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357111.png)
![3-[1-(1-Methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357112.png)
![3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357114.png)
![3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357117.png)
![3-[2-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357124.png)
![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)
![3-[4-(7-methyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7357137.png)
![3-[methyl-[1-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B7357140.png)
![6-(5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357141.png)
![2-amino-4-[1-(4-propan-2-ylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7357153.png)

![3-[1-(3-Cyclopentyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357170.png)